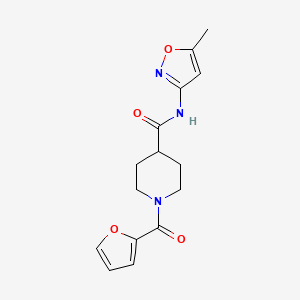

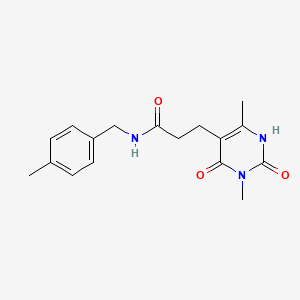

![molecular formula C10H9ClFNO2 B2602699 2-chloro-N-[2-(2-fluorophenyl)-2-oxoethyl]acetamide CAS No. 1823252-50-1](/img/structure/B2602699.png)

2-chloro-N-[2-(2-fluorophenyl)-2-oxoethyl]acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-chloro-N-[2-(2-fluorophenyl)-2-oxoethyl]acetamide, also known as CF3, is a chemical compound with potential applications in scientific research. It is a member of the acetamide family, which includes a variety of compounds with diverse properties and applications. CF3 has been studied extensively for its potential use in various fields such as medicine, agriculture, and materials science.

Applications De Recherche Scientifique

Metabolism in Human and Rat Liver Microsomes

Coleman et al. (2000) studied the metabolism of various chloroacetamide herbicides, including compounds structurally similar to 2-chloro-N-[2-(2-fluorophenyl)-2-oxoethyl]acetamide, in human and rat liver microsomes. The study highlights the metabolic pathways and the role of cytochrome P450 isoforms in the metabolism of these compounds, which could have implications for understanding the environmental and health impacts of related herbicides (Coleman, Linderman, Hodgson, & Rose, 2000).

Radiosynthesis in Herbicides and Safeners

Latli and Casida (1995) discussed the radiosynthesis of chloroacetanilide herbicides, like acetochlor, which shares structural similarities with 2-chloro-N-[2-(2-fluorophenyl)-2-oxoethyl]acetamide. This research is crucial for studying the metabolism and mode of action of these herbicides and safeners at a molecular level (Latli & Casida, 1995).

Inhibition of Fatty Acid Synthesis in Algae

Weisshaar and Böger (1989) explored the effect of chloroacetamides, like alachlor and metazachlor, on fatty acid synthesis in the green alga Scenedesmus Acutus. This research provides insights into the mode of action of herbicides structurally related to 2-chloro-N-[2-(2-fluorophenyl)-2-oxoethyl]acetamide in aquatic organisms (Weisshaar & Böger, 1989).

Antimicrobial Activity

Cordeiro et al. (2020) investigated the antibacterial activity of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide against Klebsiella pneumoniae, highlighting the potential of chloroacetamide derivatives as therapeutic agents. This study demonstrates the importance of chemical modifications, like the addition of chloro atoms, in enhancing antibacterial activity (Cordeiro et al., 2020).

Anti-Inflammatory and Analgesic Activities

Sunder and Maleraju (2013) synthesized novel derivatives of N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2, 3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides with demonstrated anti-inflammatory activity. This research contributes to the understanding of how chloroacetamide derivatives, similar to 2-chloro-N-[2-(2-fluorophenyl)-2-oxoethyl]acetamide, can be utilized in pharmaceutical applications (Sunder & Maleraju, 2013).

Propriétés

IUPAC Name |

2-chloro-N-[2-(2-fluorophenyl)-2-oxoethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClFNO2/c11-5-10(15)13-6-9(14)7-3-1-2-4-8(7)12/h1-4H,5-6H2,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISSGZYCOTWJQOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CNC(=O)CCl)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-[2-(2-fluorophenyl)-2-oxoethyl]acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

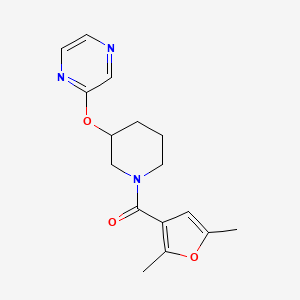

![3-(2-methoxyethyl)-2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2602617.png)

![1,8-Dioxaspiro[4.5]dec-2-en-4-one](/img/structure/B2602618.png)

![2-{(E)-[(2-chloro-5-fluorophenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2602620.png)

![2-Amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B2602622.png)

![4-[bis(2-methoxyethyl)sulfamoyl]-N-(2-methoxy-5-nitrophenyl)benzamide](/img/structure/B2602626.png)

![N-(3,4-dimethylphenyl)-2-((6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)oxy)acetamide](/img/structure/B2602632.png)

![2-Chloro-1-[4-(piperidine-1-carbonyl)-1,3-thiazolidin-3-yl]ethanone](/img/structure/B2602633.png)

![2-{[5,7-bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2602638.png)